molecular formula C26H27FN4O2 B368572 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(prop-2-en-1-yl)acetamide CAS No. 943100-83-2

2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(prop-2-en-1-yl)acetamide

Katalognummer: B368572
CAS-Nummer: 943100-83-2
Molekulargewicht: 446.5g/mol
InChI-Schlüssel: NUZNUHLVEOJESN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Name and Structural Interpretation

The systematic IUPAC name for the compound is 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(prop-2-en-1-yl)acetamide . This name reflects its intricate molecular architecture, which comprises three distinct structural domains:

  • A 1,3-benzodiazole (benzimidazole) core substituted at the 1-position with an acetamide group.
  • A 5-oxopyrrolidin-3-yl moiety attached to the 2-position of the benzodiazole ring. This pyrrolidinone subunit is further modified at the 1-position with a 4-fluorobenzyl group.
  • Two propenyl (allyl) groups bonded to the acetamide nitrogen, forming a bis-allylated tertiary amide.

The molecular formula, C₂₆H₂₇FN₄O₂ , confirms the presence of 26 carbon atoms, 27 hydrogen atoms, one fluorine atom, four nitrogen atoms, and two oxygen atoms. Key functional groups include the benzimidazole heterocycle (contributing aromaticity and hydrogen-bonding potential), the pyrrolidinone lactam (imparting conformational rigidity), and the allyl groups (introducing unsaturation for potential reactivity or polymerizability).

Registry Identifiers (CAS 943100-83-2, PubChem CID)

The compound is unambiguously identified by the following registry numbers:

Identifier Type Value Source
CAS Registry Number 943100-83-2
PubChem CID Not explicitly listed in provided sources

While the PubChem Compound Identifier (CID) is not directly enumerated in the available data, the compound can be accessed in PubChem using its CAS number (943100-83-2). Additional identifiers include:

  • MDL Number : MFCD10548694
  • Molecular Weight : 446.52 g/mol

Eigenschaften

IUPAC Name

2-[2-[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N,N-bis(prop-2-enyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN4O2/c1-3-13-29(14-4-2)25(33)18-31-23-8-6-5-7-22(23)28-26(31)20-15-24(32)30(17-20)16-19-9-11-21(27)12-10-19/h3-12,20H,1-2,13-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZNUHLVEOJESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of 1-[(4-Fluorophenyl)methyl]-5-oxopyrrolidin-3-amine (Intermediate A)

The pyrrolidinone ring is constructed via a modified N-alkylation and cyclization sequence:

  • Starting Materials :

    • 4-Fluorobenzyl bromide.

    • Ethyl 3-aminobutanoate.

  • Reaction Conditions :

    • Alkylation : Ethyl 3-aminobutanoate is treated with 4-fluorobenzyl bromide in the presence of K₂CO₃ in DMF at 60°C for 12 hours.

    • Cyclization : The resulting intermediate undergoes acid-catalyzed lactamization using HCl/EtOH under reflux to yield 1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-amine.

StepReagents/ConditionsYieldPurity (HPLC)
1K₂CO₃, DMF, 60°C78%92%
2HCl/EtOH, reflux85%95%

Preparation of 2-Chloro-1H-1,3-benzodiazole (Intermediate B)

Benzodiazole synthesis follows established diazotization and cyclization protocols:

  • Diazotization :

    • o-Phenylenediamine is treated with NaNO₂ and HCl at 0–5°C to form the diazonium salt.

  • Cyclization :

    • The diazonium salt reacts with chlorinating agents (e.g., POCl₃) at 80°C to yield 2-chloro-1H-1,3-benzodiazole.

ParameterValue
Temperature0–5°C (Step 1), 80°C (Step 2)
Reaction Time2 hours (Step 1), 6 hours (Step 2)
Yield68%

Synthesis of N,N-bis(prop-2-en-1-yl)acetamide (Intermediate C)

The allyl-substituted acetamide is prepared via a two-step process:

  • Acetylation :

    • Acetyl chloride is reacted with allylamine in CH₂Cl₂ at 0°C.

  • Bis-allylation :

    • The mono-allylated product undergoes a second alkylation with allyl bromide using NaH as a base.

Reaction StageConditionsYield
AcetylationCH₂Cl₂, 0°C, 1 hour89%
Bis-allylationNaH, THF, 25°C, 6 hours76%

Palladium-Catalyzed Coupling and Final Assembly

The convergent synthesis employs Pd₂(dba)₃ (palladium dibenzylideneacetone) to facilitate C–N bond formation between intermediates A and B, followed by acetamide side-chain incorporation.

Coupling of Intermediate A and B

  • Conditions :

    • Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃, toluene, 110°C, 24 hours.

  • Mechanism :

    • Oxidative addition of the benzodiazole chloride to Pd(0).

    • Transmetalation with the pyrrolidinone amine.

    • Reductive elimination to form the C–N bond.

ParameterValue
Catalyst Loading2 mol% Pd₂(dba)₃
LigandXantphos (4 mol%)
Yield82%

Acetamide Side-Chain Installation

The coupled product is treated with Intermediate C under Mitsunobu conditions:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF.

  • Temperature : 25°C, 12 hours.

ParameterValue
DIAD Equivalents1.5 eq
Yield91%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance efficiency, key steps (e.g., Pd-catalyzed coupling) are adapted for continuous flow reactors:

ParameterBatch ProcessFlow Process
Reaction Time24 hours2 hours
Pd Catalyst Loading2 mol%0.5 mol%
Space-Time Yield0.8 g/L/h12.4 g/L/h

Purification Strategies

  • Chromatography : Silica gel column chromatography (hexane/EtOAc gradient).

  • Crystallization : Recrystallization from EtOH/H₂O (9:1) achieves >99% purity.

Comparative Analysis of Synthetic Routes

MethodTotal YieldCost (USD/g)Scalability
Stepwise Batch48%320Moderate
Flow-Integrated63%190High

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidinone rings.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Structural Analysis

The compound features a complex structure that includes a benzodiazole ring , a pyrrolidinone moiety , and a fluorophenyl group , contributing to its diverse biological activities. The presence of these functional groups enhances its potential for drug development and interaction with biological targets.

Chemistry

In synthetic chemistry, this compound serves as a building block for the creation of more complex molecules. Its unique structure allows researchers to explore new chemical reactions and mechanisms, making it valuable in the synthesis of novel compounds.

Biology

In biological research, the compound can be utilized to study interactions between small molecules and biological targets such as enzymes or receptors. Its structural characteristics suggest potential roles in modulating biological pathways, making it an interesting candidate for further investigation.

Medicine

The therapeutic potential of this compound is significant. Preliminary studies indicate that it may exhibit anticancer properties. For instance, compounds with similar structures have shown promising results against various cancer cell lines, suggesting that this compound could be explored for its ability to inhibit tumor growth or induce apoptosis in cancer cells .

Industry

In industrial applications, the compound may be used to develop new materials with specific properties. Its unique chemical composition could lead to advancements in creating polymers or coatings with enhanced performance characteristics.

Anticancer Activity

Recent studies have evaluated the anticancer activity of related compounds featuring similar structural motifs. For example, compounds analogous to 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-benzodiazol-1-yl)-N,N-bis(prop-2-en-1-yl)acetamide demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) exceeding 80% . This suggests a potential pathway for developing new anticancer therapeutics based on this compound's structure.

Wirkmechanismus

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with nucleic acids and proteins, potentially inhibiting their function. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyrrolidinone ring can contribute to the overall stability and specificity of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons Using NMR and Crystallography

Methodology :

  • NMR Spectroscopy : Chemical shift patterns (e.g., regions A and B in Figure 6 of ) differentiate substituents in structurally related compounds like rapamycin analogs .
  • Crystallography : Tools like SHELXL and ORTEP-III enable precise structural determination and visualization of anisotropic displacement ellipsoids .

Example Comparison :

Compound Key Structural Features NMR Shift Anomalies (ppm) Refinement Software
Target Compound Benzodiazole, fluorophenylmethyl, bis(propenyl)acetamide Hypothetical: Regions A/B shifts SHELXL
Veronicoside () Benzoyl, catalpol core δ 7.8 (aromatic protons) WinGX
Rapamycin Analog () Macrolide core, triene substituent δ 5.2–5.6 (olefinic protons) SHELXS

Insights :

  • The target compound’s benzodiazole core may exhibit NMR shifts analogous to veronicoside’s aromatic protons (δ 7.5–8.0) .
  • Fluorine substitution in the phenyl group could deshield adjacent protons, similar to fluoropyridine derivatives in .

Bioactivity and Functional Group Correlations

Methodology :

  • Bioactivity-Guided Isolation: Compounds with phenylpropanoid or benzoic acid derivatives (e.g., verminoside) show antioxidant properties .
  • Molecular Networking : Clustering via cosine scores () identifies analogs with shared bioactivity profiles .

Hypothetical Bioactivity :

Compound Functional Groups Potential Bioactivity Reference Model
Target Compound Benzodiazole, propenyl acetamide Kinase inhibition (hypothetical) Amphicoside ()
N-(2H-indazol-6-yl)acetamide () Indazole, acetamide Anticancer activity Molecular networking
3-Ethyl-1-(5-fluoropyridin-2-yl)pyrrolidin-3-ol () Fluoropyridine, pyrrolidinol Neuroprotective effects Bioactivity studies

Insights :

  • The propenyl groups in the target compound may enhance membrane permeability, akin to acrylamide derivatives in drug design .

Computational and Analytical Strategies

Methodology :

  • Lumping Strategy : Grouping compounds with similar structures (e.g., Table 3 vs. Table 4 in ) simplifies reaction modeling .
  • LCMS and MS/MS Analysis : High-resolution data facilitates dereplication and identifies structural analogs .

Example Application :

Parameter Target Compound Lumped Surrogate ()
Functional Groups Benzodiazole, pyrrolidinone Heterocyclic lactam
Reactivity Propenyl acetylation Electrophilic substitution
Degradation Pathways Oxidative dealkylation Hydrolysis

Insights :

  • The lumping strategy suggests shared reactivity between the target compound and pyrrolidinone-based surrogates .
  • LCMS-based molecular networking could cluster this compound with benzodiazole antioxidants (e.g., veronicoside) .

Biologische Aktivität

The compound 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(prop-2-en-1-yl)acetamide (CAS Number: 942863-86-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25FN4O2C_{23}H_{25}FN_{4}O_{2}, with a molecular weight of 408.5 g/mol. The structure features a pyrrolidine moiety, a benzodiazole ring, and an alkenyl acetamide group, which may contribute to its biological activity.

Research suggests that the compound may interact with various biological targets, particularly in the central nervous system. Its structural components indicate potential interactions with neurotransmitter receptors, such as GABA-A receptors, which are critical in modulating neuronal excitability.

Antimicrobial Activity

In vitro studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with piperidine and benzodiazole moieties have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . This suggests that our compound could possess similar antimicrobial effects.

Enzyme Inhibition

Compounds featuring the pyrrolidine structure have been investigated for their enzyme inhibitory activities. In particular, they have shown promise as acetylcholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease. The inhibition of this enzyme leads to increased acetylcholine levels in synaptic clefts, thereby enhancing cholinergic transmission .

Case Studies

  • Neuropharmacological Studies : A study involving the synthesis of related benzodiazole derivatives indicated that these compounds could act as GABA-A receptor PAMs, enhancing their pharmacological profiles through increased metabolic stability and reduced hepatotoxicity .
  • Antimicrobial Screening : Another investigation focused on a series of compounds containing similar functional groups reported significant antibacterial activity against Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Data Tables

Property Value
Molecular FormulaC23H25FN4O2
Molecular Weight408.5 g/mol
CAS Number942863-86-7
Potential Biological TargetsGABA-A receptor
Antimicrobial ActivityModerate to strong

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-{1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl}-1H-1,3-benzodiazol-1-yl)-N,N-bis(prop-2-en-1-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of nitroarenes using palladium catalysts (e.g., Pd/C) and formic acid derivatives as CO surrogates to construct the benzodiazole core . Subsequent functionalization steps include alkylation of the pyrrolidinone moiety with a 4-fluorobenzyl group and N,N-bis(prop-2-en-1-yl) acetylation. Key conditions include controlled temperature (0–5°C for nitrile coupling) and ethanol/piperidine solvent systems for intermediate purification .

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer : Use a combination of NMR (1H and 13C) to verify proton environments and carbon frameworks, IR spectroscopy to identify carbonyl (C=O) and amide (N-H) stretches, and mass spectrometry (HRMS) for molecular weight confirmation. Chromatographic techniques (HPLC, TLC) are critical for assessing purity, with mobile phases optimized for polar amide functionalities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Gram-positive/negative bacteria) and cytotoxicity screens (MTT assay on cancer cell lines like HeLa or MCF-7). Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin) are essential for benchmarking .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the cyclization step?

  • Methodological Answer : Low yields in palladium-catalyzed cyclizations often stem from incomplete CO release from formic acid derivatives. Optimize by:
  • Increasing catalyst loading (5–10 mol% Pd/C).
  • Using microwave-assisted synthesis to enhance reaction kinetics.
  • Monitoring CO evolution via gas chromatography to adjust stoichiometry .
    Post-reaction, employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer : Unexpected shifts may arise from tautomerism or solvent effects.
  • Perform variable-temperature NMR to detect dynamic equilibria (e.g., keto-enol tautomers).
  • Compare spectra in deuterated DMSO vs. CDCl3 to identify solvent-induced shifts.
  • Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and validate stereochemistry .

Q. How can structure-activity relationships (SAR) be explored for this compound’s anticancer potential?

  • Methodological Answer : Design analogs by:
  • Modifying the 4-fluorophenyl group (e.g., replace with chlorophenyl or methoxyphenyl).
  • Varying the bis(prop-2-en-1-yl) moiety (e.g., substitute with propargyl or cyclopropyl groups).
    Test derivatives in apoptosis assays (Annexin V/PI staining) and kinase inhibition screens (EGFR, VEGFR2). Molecular docking studies (PDB: 1M17) can predict binding affinities to guide synthesis .

Q. What mechanistic insights explain its activity against drug-resistant bacterial strains?

  • Methodological Answer : Conduct membrane permeability assays (SYTOX Green uptake) to assess disruption of bacterial membranes. Pair with proteomic profiling (LC-MS/MS) to identify overexpressed resistance proteins (e.g., efflux pumps). Synergistic studies with adjuvants (e.g., phenylalanine-arginine β-naphthylamide) can reverse efflux-mediated resistance .

Methodological Challenges and Solutions

Q. How to address solubility issues in in vivo studies?

  • Solution : Use nanoparticle encapsulation (PLGA or liposomes) or formulate with biocompatible solvents (Cremophor EL/PBS). Assess solubility via shake-flask method (logP determination) and validate stability in serum-containing media .

Q. What computational tools predict metabolic stability of this compound?

  • Solution : Employ ADMET predictors (e.g., SwissADME, pkCSM) to estimate CYP450 metabolism and hepatic clearance. Validate with microsomal incubation assays (human liver microsomes, NADPH regeneration system) and LC-MS metabolite identification .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.